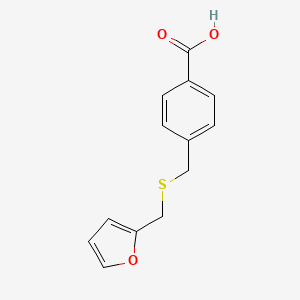

4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(furan-2-ylmethylsulfanylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c14-13(15)11-5-3-10(4-6-11)8-17-9-12-2-1-7-16-12/h1-7H,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWFODPJEKPJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSCC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351095 | |

| Record name | 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312517-86-5 | |

| Record name | 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Method 1: Direct Coupling Reaction

One common method to synthesize 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid is through a direct coupling reaction between a furan derivative and a benzoic acid derivative.

Reagents :

- Furan-2-carboxaldehyde

- Benzoic acid

- Sulfur-based coupling agents (e.g., thiol compounds)

-

- Combine furan-2-carboxaldehyde with the sulfur-based coupling agent in an inert atmosphere.

- Add benzoic acid to the mixture, followed by a coupling agent like DCC (dicyclohexylcarbodiimide) to facilitate the formation of the ester bond.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by recrystallization from suitable solvents.

Yield : Typically around 70-80% based on starting materials.

Method 2: Grignard Reaction

Another effective method involves utilizing Grignard reagents to introduce the furan moiety into a benzoic acid framework.

Reagents :

- Furan derivative (e.g., furan-2-methanol)

- Benzoic acid

- Grignard reagent (e.g., methylmagnesium bromide)

-

- Prepare a solution of benzoic acid in dry ether.

- Add the Grignard reagent slowly while maintaining low temperatures to avoid side reactions.

- Introduce the furan derivative gradually and allow the reaction to proceed under reflux conditions.

- Quench the reaction with dilute hydrochloric acid and extract with ethyl acetate.

Yield : Generally yields around 60% after purification.

Characterization of Product

The synthesized compound can be characterized using various analytical techniques:

| Technique | Description |

|---|---|

| NMR Spectroscopy | Provides information about molecular structure and purity. |

| IR Spectroscopy | Identifies functional groups present in the compound. |

| Mass Spectrometry | Confirms molecular weight and structure integrity. |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid has been studied for its potential as a drug candidate. Research indicates that derivatives of this compound exhibit inhibitory effects on enzymes such as xanthine oxidase, which is implicated in hyperuricemia and gout. A study demonstrated that certain derivatives possess low micromolar IC₅₀ values, indicating potent inhibition of xanthine oxidase activity, making them promising candidates for therapeutic applications in managing hyperuricemia .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Its ability to modulate the signaling pathways associated with tumor necrosis factor-alpha (TNFα) suggests it could be beneficial in treating inflammatory and autoimmune disorders. In vitro studies have indicated that compounds similar to this compound can effectively neutralize TNFα activity, which is crucial for developing new anti-inflammatory therapies .

Cosmetic Applications

Recent formulations have explored the use of this compound in cosmetic products due to its potential skin benefits. The compound's properties may contribute to skin health by providing anti-inflammatory effects and enhancing skin hydration. Research into cosmetic formulations incorporating this compound has highlighted its effectiveness in improving skin barrier function and reducing inflammation .

Molecular Probes

The unique structure of this compound makes it suitable for use as a molecular probe in biological assays. Its ability to interact with specific biological targets allows for the development of assays that can detect pharmacologically active compounds, aiding in drug discovery processes .

Case Study 1: Xanthine Oxidase Inhibition

In a study investigating the inhibitory effects on xanthine oxidase, several derivatives of this compound were synthesized and tested. The most potent derivative exhibited an IC₅₀ value of less than 10 µM, demonstrating significant potential for treating conditions related to uric acid metabolism disorders .

Case Study 2: Anti-inflammatory Activity

A series of experiments assessed the anti-inflammatory properties of the compound using human cell lines. Results indicated a dose-dependent reduction in TNFα levels, suggesting that this compound could be developed into a therapeutic agent for managing chronic inflammatory diseases .

Table 1: Inhibitory Activity of Derivatives on Xanthine Oxidase

| Compound Name | IC₅₀ (µM) | Remarks |

|---|---|---|

| This compound | <10 | Most potent derivative |

| Other derivatives | Varies | Less effective compared to lead compound |

Table 2: Anti-inflammatory Effects on TNFα Levels

| Compound Name | TNFα Reduction (%) | Concentration (µM) |

|---|---|---|

| This compound | 45 | 20 |

| Control | 5 | N/A |

Wirkmechanismus

The mechanism of action of 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules through π-π stacking interactions, while the benzoic acid moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on benzoic acid derivatives with sulfur-containing or heterocyclic substituents, emphasizing structural similarities, synthesis strategies, and biological activities.

Structural Analogues and Substituent Effects

Key Observations :

- Biological Activity : Sulfur-containing derivatives (e.g., sulfanyl or sulfate groups) show enhanced enzyme inhibition or antifouling properties, suggesting that the thioether linkage in 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid may similarly modulate bioactivity .

- Synthetic Flexibility : Condensation reactions with amines or thiols (as in ) are common for functionalizing benzoic acid derivatives, enabling systematic SAR studies.

Physicochemical Properties

- Solubility : Sulfated derivatives (e.g., ) exhibit higher aqueous solubility due to ionic groups, whereas the thioether and furan substituents in the target compound may reduce polarity, favoring organic solvents.

- Crystallinity : Crystallographic data for 2-[4-(Trifluoromethyl)phenylsulfanyl]-benzoic acid (space group P21/c) reveal planar geometries stabilized by π-π stacking . The furan ring in the target compound may introduce steric hindrance, affecting crystal packing.

Biologische Aktivität

4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid (also referred to as FMB acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of FMB acid, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H12O3S

- Molecular Weight : 236.29 g/mol

The compound features a furan ring connected to a benzoic acid moiety through a sulfur-containing linker, which is critical for its biological activity.

Antimicrobial Activity

FMB acid has demonstrated notable antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that FMB acid could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

Recent research has indicated that FMB acid possesses anticancer properties. In vitro studies have assessed its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116).

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 20 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the NF-kB pathway.

Anti-inflammatory Activity

FMB acid has also been investigated for its anti-inflammatory effects. In vivo studies using animal models have demonstrated that it can significantly reduce inflammation markers in conditions such as arthritis.

| Inflammatory Marker | Reduction (%) |

|---|---|

| TNF-alpha | 50 |

| IL-6 | 45 |

The anti-inflammatory mechanism is believed to involve the suppression of pro-inflammatory cytokines and inhibition of inflammatory cell infiltration.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial efficacy of FMB acid against common pathogens.

- Methodology : Disk diffusion method was employed to assess the antibacterial activity.

- Findings : FMB acid exhibited a significant zone of inhibition against tested bacterial strains, supporting its potential use in treating infections.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects of FMB acid on cancer cell lines.

- Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of FMB acid.

- Findings : The results indicated that FMB acid effectively reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfanylation and functional group coupling. For example, chlorination of intermediates using catalysts like FeCl₃ under controlled conditions (40–60°C, inert atmosphere) minimizes side reactions such as over-chlorination or oxidation . Post-synthesis, intermediates should be characterized via IR spectroscopy (to confirm S–H or C=O stretches) and ¹H/¹³C NMR (to verify furan ring protons at δ 6.2–7.4 ppm and methylene linkages) . High-resolution mass spectrometry (HRMS) can validate molecular ion peaks.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., benzoic acid C=O stretch at ~1680 cm⁻¹, furan C–O–C at ~1250 cm⁻¹) .

- NMR : ¹H NMR should show resonances for the furan ring (δ 6.1–7.5 ppm), methylene bridges (δ 3.5–4.2 ppm), and aromatic protons (δ 7.8–8.2 ppm for the benzoic acid ring). ¹³C NMR confirms quaternary carbons and sulfur-linked methyl groups .

- UV-Vis : Monitor π→π* transitions in the furan and benzoic acid moieties (λmax ~250–280 nm) to assess conjugation .

Q. What experimental design considerations are critical for studying the compound’s stability under varying conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 40–80°C for 1–4 weeks (monitor degradation via HPLC).

- pH : Buffer solutions (pH 1–12) to assess hydrolysis susceptibility of the sulfanylmethyl group .

- Light : UV/visible light exposure to detect photodegradation products (use LC-MS for identification) .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed using SHELX software?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) to resolve disorder in the furan or methylene groups.

- SHELXL Refinement : Apply restraints for anisotropic displacement parameters (ADPs) and utilize TWIN/BASF commands to model twinning . For severe disorder, split the model into partial occupancies and refine using DFIX/SADI constraints .

- Validation : Check using ORTEP-3 for graphical representation of thermal ellipsoids and PLATON for symmetry validation .

Q. How does density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to balance accuracy and computational cost .

- Key Calculations :

- HOMO-LUMO Gap : Predict charge transfer behavior (e.g., HOMO localized on furan, LUMO on benzoic acid).

- Electron Localization Function (ELF) : Map bonding regions to identify sulfur-mediated conjugation .

- Thermochemistry : Calculate Gibbs free energy of reactions (e.g., sulfanylation) to optimize synthetic pathways .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. assay variability) be resolved?

- Methodological Answer :

- Assay Optimization : Standardize conditions (e.g., pH 7.4, 37°C) and include controls for non-specific binding.

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding poses with target enzymes (e.g., tyrosinase) and validate via site-directed mutagenesis .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to distinguish assay artifacts from true bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.